molecular formula C17H29NO B5107401 3,5,7-trimethyl-N-propyladamantane-1-carboxamide

3,5,7-trimethyl-N-propyladamantane-1-carboxamide

Cat. No.: B5107401
M. Wt: 263.4 g/mol
InChI Key: LLQJCZMGRGBONX-UHFFFAOYSA-N
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Description

3,5,7-Trimethyl-N-propyladamantane-1-carboxamide is a synthetic compound belonging to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-trimethyl-N-propyladamantane-1-carboxamide typically involves the alkylation of adamantane derivatives followed by amidation. One common method involves the reaction of 3,5,7-trimethyladamantane with propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3,5,7-Trimethyl-N-propyladamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or nitro groups .

Scientific Research Applications

3,5,7-Trimethyl-N-propyladamantane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,7-trimethyl-N-propyladamantane-1-carboxamide involves its interaction with specific molecular targets. The rigid adamantane core allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 3,5,7-Trimethyl-N-propyladamantane-1-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly useful in applications requiring high stability and rigidity .

Properties

IUPAC Name

3,5,7-trimethyl-N-propyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-5-6-18-13(19)17-10-14(2)7-15(3,11-17)9-16(4,8-14)12-17/h5-12H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQJCZMGRGBONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C12CC3(CC(C1)(CC(C3)(C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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